Tridec-12-en-1-ol
Overview
Description
Tridec-12-en-1-ol, also known as 12-tridecen-1-ol, is an organic compound with the molecular formula C13H26O. It is a long-chain unsaturated alcohol, characterized by the presence of a double bond between the 12th and 13th carbon atoms in the chain. This compound is commonly used in various industrial applications due to its unique chemical properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
Tridec-12-en-1-ol can be synthesized through several methods. One common synthetic route involves the reduction of 12-tridecenal using a suitable reducing agent such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4). The reaction is typically carried out in an inert atmosphere to prevent oxidation .
Industrial Production Methods
In industrial settings, this compound is often produced through the hydroformylation of dodecene, followed by hydrogenation. This process involves the addition of a formyl group to the double bond of dodecene, forming 12-tridecenal, which is then reduced to this compound .
Chemical Reactions Analysis
Types of Reactions
Tridec-12-en-1-ol undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form 12-tridecenal or further to 12-tridecenoic acid.
Reduction: The compound can be reduced to tridecanol.
Substitution: It can undergo substitution reactions, particularly at the hydroxyl group, to form esters or ethers
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Acid chlorides or alkyl halides are often used in the presence of a base to facilitate substitution reactions.
Major Products Formed
Oxidation: 12-tridecenal, 12-tridecenoic acid.
Reduction: Tridecanol.
Substitution: Esters, ethers.
Scientific Research Applications
Tridec-12-en-1-ol has a wide range of applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of fragrances, flavors, and as a surfactant in various formulations
Mechanism of Action
The mechanism of action of tridec-12-en-1-ol involves its interaction with cellular membranes and enzymes. The hydroxyl group allows it to form hydrogen bonds with biological molecules, affecting their structure and function. The double bond in the carbon chain also plays a role in its reactivity and interaction with other molecules .
Comparison with Similar Compounds
Similar Compounds
12-Tridecenal: An aldehyde with a similar structure but with an aldehyde group instead of a hydroxyl group.
Tridecanol: A saturated alcohol with no double bonds in the carbon chain.
12-Tridecenoic Acid: A carboxylic acid with a similar structure but with a carboxyl group instead of a hydroxyl group
Uniqueness
Tridec-12-en-1-ol is unique due to the presence of both a hydroxyl group and a double bond in its structure. This combination of functional groups allows it to participate in a wide range of chemical reactions and makes it a versatile compound in various applications .
Properties
IUPAC Name |
tridec-12-en-1-ol | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14/h2,14H,1,3-13H2 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AUSVLRIDVGJNPA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCCCCCCCCCCO | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
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Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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